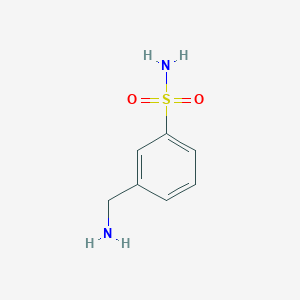

3-(Aminometil)bencenosulfonamida

Descripción general

Descripción

3-(Aminomethyl)benzenesulfonamide, also known as 3-(Aminomethyl)benzenesulfonamide, is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Aminomethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de bencenosulfonamida, incluida la 3-(Aminometil)bencenosulfonamida, se han estudiado por su potencial como agentes anticancerígenos . Estos compuestos han mostrado efectos inhibitorios significativos contra ciertas líneas celulares cancerosas, como la línea celular de cáncer de mama triple negativo (MDA-MB-231) y otra línea celular de cáncer de mama (MCF-7) . Los derivados pudieron inducir la apoptosis en MDA-MB-231 con un aumento significativo en el porcentaje de anexina V-FITC .

Agentes Antimicrobianos

Además de su potencial como agentes anticancerígenos, los derivados de bencenosulfonamida también se han estudiado por sus propiedades antimicrobianas . Los compuestos han mostrado resultados prometedores en la inhibición del crecimiento de ciertos tipos de bacterias y hongos .

Inhibidores de la anhidrasa carbónica

Se ha encontrado que la this compound y sus derivados inhiben la anhidrasa carbónica IX (CA IX), una enzima que se sobreexpresa en muchos tumores sólidos . La inhibición de CA IX puede ser un objetivo útil para descubrir nuevos agentes antiproliferativos .

Síntesis de Nuevos Compuestos

La this compound se puede utilizar en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de nuevos derivados de 4-aminometil- y aminoetil-bencenosulfonamida . Estos nuevos compuestos se han investigado por su actividad de inhibición hacia las anhidrasas carbónicas humanas .

Inhibición de las anhidrasas carbónicas humanas

Se ha encontrado que los derivados de 4-aminometil- y aminoetil-bencenosulfonamida recién sintetizados inhiben las anhidrasas carbónicas humanas I, II, IV, IX y XII

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 (CA6) . CA6 is an enzyme that plays a crucial role in maintaining pH balance, fluid balance, and electrolyte transport processes in the body . In addition, it has been found that this compound can selectively inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .

Mode of Action

3-(Aminomethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide affects the tumor cells’ metabolism, causing a shift to anaerobic glycolysis with a significant modification in pH . This change in the metabolic pathway can lead to uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

Upon topical administration, 3-(Aminomethyl)benzenesulfonamide is absorbed through devascularized areas into the systemic circulation . It is metabolized to a carbonic anhydrase inhibitor and is rapidly excreted in urine in high concentrations .

Result of Action

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide leads to a reduction in the bacterial population present in the burn tissue, promoting the healing of deep burns . In the context of cancer, the inhibition of CA IX can lead to the suppression of tumor growth .

Action Environment

The action of 3-(Aminomethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s efficacy, as the shift in tumor cells’ metabolism to anaerobic glycolysis significantly modifies the pH . Additionally, the presence of pus can inhibit the antibacterial action of the compound .

Análisis Bioquímico

Biochemical Properties

3-(Aminomethyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s interaction with CA IX can inhibit the enzyme’s activity, making it a potential target for antiproliferative agents .

Cellular Effects

The compound’s interaction with CA IX can cause changes in cell function. For instance, it has been observed to have an inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It can also induce apoptosis in MDA-MB-231 cells .

Molecular Mechanism

3-(Aminomethyl)benzenesulfonamide exerts its effects at the molecular level primarily through its interaction with CA IX. It inhibits the enzyme, leading to changes in gene expression and cell function . This inhibition can lead to a decrease in uncontrolled cell proliferation, a common characteristic of tumor cells .

Metabolic Pathways

Given its interaction with CA IX, it may be involved in pathways related to this enzyme .

Subcellular Localization

Given its interaction with CA IX, it may be localized in areas where this enzyme is present .

Propiedades

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

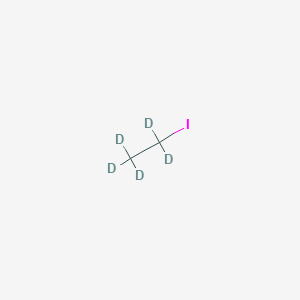

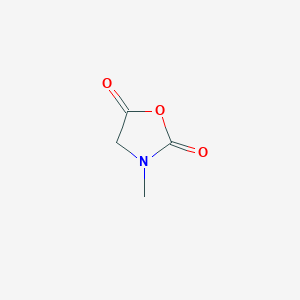

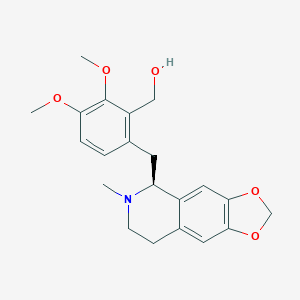

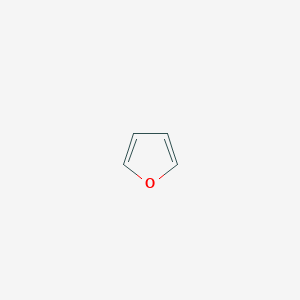

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

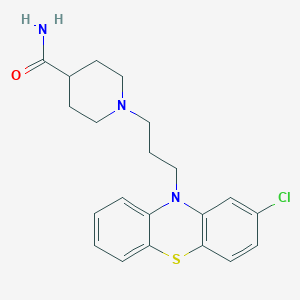

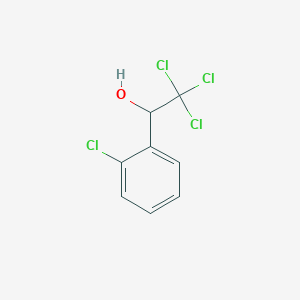

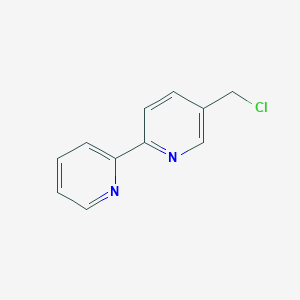

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)